1-Bromo-2-ethoxy-3-iodobenzene
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Overview
Description
1-Bromo-2-ethoxy-3-iodobenzene is an organic compound with the molecular formula C8H8BrIO It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, and iodine groups
Preparation Methods
The synthesis of 1-Bromo-2-ethoxy-3-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-3-iodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide may be used to facilitate the reaction .
Industrial production methods for this compound are not well-documented, but similar compounds are often synthesized using batch or continuous flow processes in chemical manufacturing facilities. These methods ensure high purity and yield of the desired product.
Chemical Reactions Analysis
1-Bromo-2-ethoxy-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-3-iodobenzene in chemical reactions typically involves electrophilic aromatic substitution. In this mechanism, the electron-rich benzene ring attacks an electrophile, leading to the formation of a positively charged intermediate (arenium ion). This intermediate then loses a proton to regenerate the aromatic system, resulting in the substitution of a hydrogen atom with the electrophile .
Comparison with Similar Compounds
1-Bromo-2-ethoxy-3-iodobenzene can be compared with other similar compounds such as:
1-Bromo-3-ethoxy-2-iodobenzene: This compound has a similar structure but with different substitution positions.
1-Bromo-2-iodobenzene: Lacking the ethoxy group, this compound has different chemical properties and reactivity.
1-Bromo-3-iodobenzene: Similar to this compound but without the ethoxy group, affecting its reactivity and applications.
Properties
Molecular Formula |
C8H8BrIO |
---|---|
Molecular Weight |
326.96 g/mol |
IUPAC Name |
1-bromo-2-ethoxy-3-iodobenzene |
InChI |
InChI=1S/C8H8BrIO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 |
InChI Key |
QCKLUTCVLDKPGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1I)Br |
Origin of Product |
United States |
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